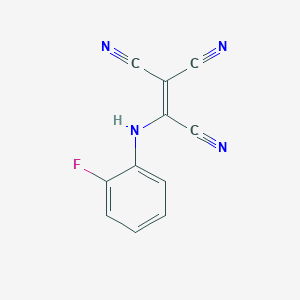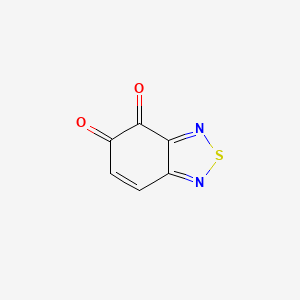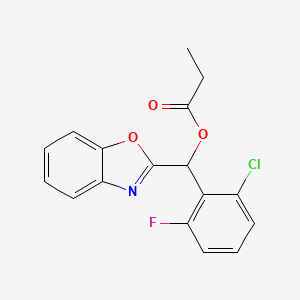
Acetic acid;2-tert-butyl-5-chlorobenzene-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;2-tert-butyl-5-chlorobenzene-1,4-diol is an organic compound that features a benzene ring substituted with a tert-butyl group, a chlorine atom, and two hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-tert-butyl-5-chlorobenzene-1,4-diol typically involves the following steps:
Formation of the Benzene Ring Substituents: The tert-butyl group and chlorine atom are introduced to the benzene ring through electrophilic aromatic substitution reactions. For instance, tert-butylbenzene can be chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride.
Introduction of Hydroxyl Groups: The hydroxyl groups can be introduced through a hydroxylation reaction, where the chlorinated tert-butylbenzene is treated with a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution and hydroxylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: Reduction of the compound can lead to the formation of corresponding alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as sodium hydroxide or ammonia can be used for substitution reactions.
Propriétés
| 114239-31-5 | |
Formule moléculaire |
C14H21ClO6 |
Poids moléculaire |
320.76 g/mol |
Nom IUPAC |
acetic acid;2-tert-butyl-5-chlorobenzene-1,4-diol |
InChI |
InChI=1S/C10H13ClO2.2C2H4O2/c1-10(2,3)6-4-9(13)7(11)5-8(6)12;2*1-2(3)4/h4-5,12-13H,1-3H3;2*1H3,(H,3,4) |
Clé InChI |
LYDWRZJLDBOQGY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC(=O)O.CC(C)(C)C1=CC(=C(C=C1O)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(Diethylamino)ethyl]-N'-methylthiourea](/img/structure/B14315977.png)
![Methyl 5-[(diethoxymethylidene)amino]furan-2-carboxylate](/img/structure/B14315979.png)



![N,N-Dimethyl-3-[(2-phenylquinazolin-4-yl)oxy]propan-1-amine](/img/structure/B14315995.png)

![N-{2-[(4-Hydroxybut-2-yn-1-yl)oxy]phenyl}acetamide](/img/structure/B14316006.png)



